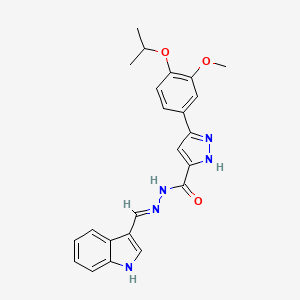

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

描述

This compound is a pyrazole-carbohydrazide derivative featuring an (E)-configuration at the hydrazone linkage, a 1H-indol-3-ylmethylene moiety, and a substituted phenyl group (4-isopropoxy-3-methoxyphenyl) at the pyrazole core. Its structure combines pharmacophoric elements:

- Indole scaffold: Known for interactions with biological targets (e.g., serotonin receptors, kinases) .

- Pyrazole ring: A heterocycle frequently employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity .

- Carbohydrazide linkage: Enhances solubility and enables structural diversity via Schiff base formation .

Synthesis typically involves condensation of a pyrazole-5-carbohydrazide with an indole-3-carbaldehyde derivative under acidic or reflux conditions. Crystallographic studies (e.g., using SHELXL for refinement) confirm the planar geometry of the hydrazone moiety and the spatial orientation of substituents .

属性

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14(2)31-21-9-8-15(10-22(21)30-3)19-11-20(27-26-19)23(29)28-25-13-16-12-24-18-7-5-4-6-17(16)18/h4-14,24H,1-3H3,(H,26,27)(H,28,29)/b25-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPSILQJBHZGPY-DHRITJCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that exhibits diverse biological activities due to its unique structural features. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by relevant research findings and data.

Structural Overview

The compound belongs to the class of hydrazides and pyrazoles, characterized by an indole moiety and a pyrazole ring. The presence of substituents such as isopropoxy and methoxy groups enhances its chemical diversity, potentially influencing its biological interactions and pharmacological properties.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Condensation Reactions : Involves the reaction of indole derivatives with appropriate aldehydes or ketones.

- Hydrazinolysis : Utilizes hydrazine hydrate to form hydrazone derivatives from pyrazole carboxylates .

Antibacterial Activity

Research indicates that derivatives of hydrazide-pyrazoles, including this compound, exhibit significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the hydrazide functional group which has been shown to disrupt bacterial cell walls.

Anticancer Properties

A series of studies have evaluated the cytotoxic effects of related compounds against human cancer cell lines. For instance, some derivatives demonstrated potent antiproliferative activity against HepG-2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines, outperforming the standard chemotherapeutic agent 5-fluorouracil . Flow cytometry analysis revealed that certain derivatives caused cell cycle arrest at the S phase, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, thereby interfering with cell division .

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1H-Indole Derivatives | Indole moiety | Anticancer, anti-inflammatory |

| Pyrazole Analogues | Pyrazole ring | Antimicrobial, analgesic |

| Hydrazone Compounds | Hydrazone linkage | Antitumor activity |

The unique combination of indole and pyrazole structures in this compound may enhance its biological activity compared to other similar compounds .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- A study synthesized novel 3-(1H-indol-3-yl)-1H-pyrazole derivatives and assessed their cytotoxicity against multiple cancer cell lines using the MTT assay. Some derivatives showed higher potency than established drugs .

- Another research focused on pyrazole derivatives targeting BRAF(V600E) mutations in cancer therapy, highlighting the importance of structure-activity relationships (SAR) in drug design .

科学研究应用

Chemical Structure and Synthesis

The compound features a hydrazide and pyrazole structure, with substituents that enhance its chemical diversity. The synthesis of this compound can be achieved through various methods, emphasizing the versatility of organic synthesis techniques in creating biologically active molecules.

Antimicrobial Properties

Research indicates that derivatives of hydrazide-pyrazoles, including (E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound's structural components are associated with anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells, while pyrazole compounds have been linked to cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve molecular docking techniques to predict binding affinities and modes of action at the molecular level. Such studies have indicated that the compound may interact effectively with key enzymes involved in bacterial resistance and cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1H-Indole Derivatives | Contains indole moiety | Anticancer, anti-inflammatory |

| Pyrazole Analogues | Contains pyrazole ring | Antimicrobial, analgesic |

| Hydrazone Compounds | Similar hydrazone linkage | Antitumor activity |

This table highlights how the specific combination of an indole and a pyrazole structure in this compound may enhance its biological activity compared to other compounds.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The isopropoxy and methoxy substituents in the target compound confer higher logP values compared to analogues with smaller groups (e.g., methoxybenzylidene derivatives) .

- Solubility: The carbohydrazide group improves aqueous solubility relative to non-polar analogues (e.g., chlorobenzyl derivatives) .

- Metabolic Stability : Indole-containing derivatives exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation .

Computational and Crystallographic Insights

- DFT Studies : The target compound’s hydrazone linkage exhibits a planar conformation, optimizing π-π stacking with aromatic residues in docking models (similar to ’s methoxybenzylidene analogue) .

- Hirshfeld Surface Analysis : Indole-pyrazole derivatives show dominant H-bonding (N–H⋯O) and C–H⋯π interactions, critical for crystal packing and target binding .

准备方法

Preparation of 4-Isopropoxy-3-methoxybenzaldehyde

Vanillin undergoes O-alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The product is purified via silica gel chromatography (yield: 78%).

Characterization Data

Claisen-Schmidt Condensation to Form β-Keto Ester

4-Isopropoxy-3-methoxybenzaldehyde (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in ethanol under basic conditions (piperidine catalyst) at reflux for 6 hours. The α,β-unsaturated keto ester is isolated (yield: 82%).

Characterization Data

Pyrazole Ring Formation

The β-keto ester (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 4 hours. Cyclization yields 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester, which is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol-water (1:1).

Optimization Notes

- Temperature Control: Excessive heat during cyclization leads to decarboxylation; maintaining 80°C ensures optimal yield.

- Hydrolysis Duration: Extended hydrolysis (>6 hours) degrades the pyrazole ring; 4 hours is ideal.

Conversion to 3-(4-Isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol, followed by reaction with hydrazine hydrate.

Esterification with Thionyl Chloride

3-(4-Isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) is treated with SOCl₂ (1.5 equiv) in ethanol at 0°C for 2 hours. The ethyl ester is isolated (yield: 89%).

Hydrazide Formation

The ester (1.0 equiv) reacts with hydrazine hydrate (5.0 equiv) in ethanol at room temperature for 2 hours. Precipitation yields the carbohydrazide (yield: 76%).

Characterization Data

- FT-IR (KBr): 3320 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

- 1H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 10.21 (s, 1H, NH), 7.82 (s, 1H, pyrazole-H), 7.28–6.95 (m, 3H, ArH), 4.61 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.85 (s, 3H, OCH₃), 1.32 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).

Condensation with Indole-3-carbaldehyde

The final step involves Schiff base formation between the carbohydrazide and indole-3-carbaldehyde in acidic medium.

Reaction Conditions

A mixture of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) and indole-3-carbaldehyde (1.1 equiv) in glacial acetic acid is refluxed for 8 hours. The product precipitates upon cooling (yield: 68%).

Mechanistic Insight

Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s amino group. Dehydration forms the E-configuration hydrazone due to steric hindrance.

Characterization Data

- HRMS (ESI): m/z calcd for C₂₈H₂₈N₅O₄ [M+H]⁺: 514.2089; found: 514.2092.

- 13C NMR (100 MHz, DMSO-d₆): δ 162.4 (C=O), 158.1 (C=N), 148.9–112.3 (ArC), 55.8 (OCH(CH₃)₂), 52.3 (OCH₃), 22.5 (CH(CH₃)₂).

Analytical Validation and Purity Assessment

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water 70:30) shows a single peak at 6.7 minutes, confirming >98% purity.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214–216°C, consistent with a crystalline structure.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole cyclization | Hydrazine hydrate, ethanol | 82 | 95 |

| Hydrazide formation | Hydrazine hydrate, ethanol | 76 | 97 |

| Schiff base condensation | Glacial acetic acid, reflux | 68 | 98 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (E)-N'-((1H-indol-3-yl)methylene)-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step process:

Pyrazole core formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole ring .

Substituent introduction : Introduce the 4-isopropoxy-3-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., using aryl halides and K₂CO₃ as a base) .

Hydrazide formation : Condense the pyrazole intermediate with 1H-indole-3-carbaldehyde under reflux in ethanol or methanol, using catalytic acetic acid to favor the E-isomer .

- Optimization : Vary solvents (e.g., DMF for polar intermediates), temperatures (60–100°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC/HPLC and purify via recrystallization (ethanol/water) or column chromatography .

Q. How can the E-configuration of the hydrazone moiety be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the E-configuration. Use SHELXL for refinement .

- NMR spectroscopy : Analyze coupling constants (J) between the hydrazone NH and adjacent protons; E-isomers typically show trans-configuration with distinct NOE correlations .

- Computational modeling : Compare experimental data (e.g., IR, UV-Vis) with DFT-calculated spectra for the E-isomer .

Q. What spectroscopic methods are critical for characterizing this compound?

- Key methods :

- ¹H/¹³C NMR : Identify protons on the indole, pyrazole, and substituted phenyl groups. Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) signals appear at ~3.8–4.5 ppm .

- FT-IR : Confirm hydrazide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., cancer-related enzymes)?

- Workflow :

Target selection : Identify receptors (e.g., EGFR, COX-2) based on structural analogs with reported anticancer activity .

Docking software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and receptor (PDB ID: e.g., 1M17 for EGFR) .

Analysis : Evaluate binding affinity (ΔG), hydrogen bonding (indole NH with Asp831 in EGFR), and hydrophobic interactions (isopropoxy group with active site residues) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Approach :

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. SRB assays) to minimize variability .

- SAR analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends. For example, bulkier isopropoxy groups may enhance membrane permeability but reduce solubility .

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can in vitro pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated?

- Methods :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Compare with structurally similar hydrazides .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation of indole) .

- Caco-2 permeability assay : Assess intestinal absorption potential. High logP values (>3) from substituents like isopropoxy may improve permeability but require formulation optimization .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。